2,5-dibromohexanedioic acid

Catalog No.
S663265
CAS No.
3479-85-4
M.F
C6H8Br2O4
M. Wt
303.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dibromohexanedioic acid

CAS Number

3479-85-4

Product Name

2,5-dibromohexanedioic acid

IUPAC Name

2,5-dibromohexanedioic acid

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

The exact mass of the compound 2,5-Dibromoadipic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dibromohexanedioic acid (also known as 2,5-dibromoadipic acid) is a highly reactive, α,α'-dihalogenated dicarboxylic acid utilized primarily as a bifunctional electrophile and polymerization initiator. Unlike unsubstituted adipic acid, which is chemically stable and used largely for bulk polyamides, the presence of two labile secondary bromines at the C2 and C5 positions transforms this molecule into a versatile precursor for double nucleophilic substitutions, dehydrohalogenations, and radical generation. Commercially available in both its pure meso-diastereomeric form and as a racemic mixture, it is procured for the synthesis of stereodefined pyrrolidines, bridged bicyclic diamines, trans,trans-muconic acid, and as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP) [1].

Substituting 2,5-dibromohexanedioic acid with generic in-class alternatives, such as unsubstituted adipic acid or monobrominated analogs (e.g., 2-bromoadipic acid), fundamentally disrupts downstream reaction architectures. Unsubstituted adipic acid lacks the necessary leaving groups for SN2 cyclizations or base-catalyzed eliminations, rendering it useless for synthesizing functionalized heterocycles or conjugated dienes like muconic acid. Furthermore, in polymer chemistry, monobrominated diacids can only initiate unidirectional chain growth, failing to produce the symmetrical, α,ω-telechelic polymers required for block copolymer synthesis. Even substituting the racemic mixture for the pure meso-form can alter the stereochemical outcome of cyclization reactions, dictating whether a downstream pharmaceutical intermediate adopts the required C2-symmetric geometry [1].

Bidirectional Chain Growth in Atom Transfer Radical Polymerization (ATRP)

In polymer chemistry, the procurement of a precise initiator dictates the architecture of the final macromolecule. 2,5-Dibromohexanedioic acid (typically utilized as its diethyl ester) functions as a highly efficient difunctional initiator for the ATRP of monomers such as n-butyl acrylate. Compared to monobrominated analogs like 2-bromoadipic acid, which only support unidirectional chain growth, the 2,5-dibromo substitution provides two active initiation sites. This enables the synthesis of highly symmetrical α,ω-dibromo-telechelic polymers with narrow molecular weight distributions, a structural prerequisite for formulating ABA triblock thermoplastic elastomers .

Evidence DimensionATRP Initiation Sites and Polymer Architecture
Target Compound Data2 active sites (yields bidirectional α,ω-dibromo-telechelic polymers)
Comparator Or Baseline2-bromoadipic acid (1 active site, yields unidirectional monofunctional chains)
Quantified Difference2x initiation sites enabling symmetrical triblock copolymer synthesis
Conditionsn-butyl acrylate (n-BuA) solution polymerization via ATRP

Essential for materials scientists procuring precursors for well-defined block copolymers where precise telechelic end-group functionality is non-negotiable.

Diastereomer-Dependent Conversion to trans,trans-Muconic Acid

For bio-based plastics and conjugated diene synthesis, 2,5-dibromohexanedioic acid serves as a critical chemical precursor to trans,trans-muconic acid (ttMA) via base-catalyzed double dehydrobromination. Procurement of the correct stereoisomer impacts process efficiency: debromination of the racemic dibromo ester yields ttMA with a total conversion of approximately 60%, whereas the pure meso-diastereomer yields 55% under identical conditions. Compared to the multi-step, harsh oxidation required to convert unsubstituted adipic acid into muconic acid, this dihalogenated precursor offers a direct, high-yield elimination pathway to the valuable conjugated diene [1].

Evidence DimensionConversion yield to trans,trans-muconic acid (ttMA)
Target Compound DataRacemic 2,5-dibromoadipic acid ester (~60% yield)
Comparator Or Baselinemeso-2,5-dibromoadipic acid ester (~55% yield)
Quantified Difference5% higher yield for the racemic mixture
ConditionsBase-catalyzed debromination and hydrolysis at 100°C in methanol/KOH

Allows process chemists to optimize procurement costs by selecting the racemic mixture over the more expensive purified meso-form when the end goal is elimination rather than stereoconservation.

Stereodefined Precursor for Picomolar nAChR Ligands

In medicinal chemistry, 2,5-dibromohexanedioic acid is uniquely suited for synthesizing rigid, C2-symmetric heterocyclic scaffolds via double nucleophilic substitution. When used to construct bridged bicyclic diamines, the resulting 2,5-diazabicyclo[2.2.1]heptane derivatives exhibit exceptional binding affinities for the α4β2 nicotinic acetylcholine receptor (nAChR) in the 20–100 pM range. In contrast, expanding the aza-bridge by utilizing alternative precursors to form 2,6-diazabicyclo[3.2.1]octanes results in a roughly 100-fold decrease in potency, shifting to single-digit nanomolar affinity. Unsubstituted adipic acid completely lacks the leaving groups necessary for this tandem cyclization [1].

Evidence DimensionReceptor binding affinity (α4β2 nAChR) of derived scaffolds
Target Compound Data20–100 pM (from 2,5-diazabicyclo[2.2.1]heptane derivatives)
Comparator Or BaselineSingle-digit nanomolar (from 2,6-diazabicyclo[3.2.1]octane derivatives)
Quantified Difference~100-fold higher potency for the 2,5-dibromo-derived scaffold
Conditionsin vitro FLIPR/binding assays for nicotinic acetylcholine receptors

Justifies the procurement of this specific dibrominated diacid for neuroactive drug discovery programs requiring rigid, stereodefined bicyclic architectures.

Cyclization Precursor for Non-Ionic Contrast Agents

The meso-form of 2,5-dibromohexanedioic acid is utilized as a highly reactive bifunctional electrophile in the synthesis of non-ionic radiographic contrast agents. By reacting meso-2,5-dibromoadipic acid with nucleophiles such as H2S or primary amines, it efficiently cyclizes to form 5-membered heterocyclic dicarboxylic acids, such as tetrahydrothiophene-2,5-dicarboxylic acid or pyrrolidine-2,5-dicarboxylic acid derivatives. These intermediates are subsequently converted to bis-acid chlorides with high purity (e.g., >99.5%). Standard adipic acid cannot undergo these direct heteroatom cyclizations, making the 2,5-dibromo derivative an indispensable starting material for functionalized contrast agent scaffolds [1].

Evidence DimensionHeteroatom cyclization capability
Target Compound DataRapid double SN2 cyclization to 5-membered heterocycles
Comparator Or BaselineUnsubstituted adipic acid (inert to nucleophilic cyclization)
Quantified DifferenceEnables 1-step formation of functionalized heterocycles vs 0% conversion for baseline
ConditionsReaction with H2S or amines followed by chlorination

Crucial for pharmaceutical procurement targeting water-soluble radiopaque compounds where the core heterocyclic ring must be built efficiently from an acyclic precursor.

Synthesis of ABA Triblock Copolymers

Where this compound (specifically converted to its diethyl ester) is the right choice for initiating bidirectional Atom Transfer Radical Polymerization (ATRP) to yield well-defined telechelic polymers, outperforming monofunctional initiators .

Bio-Based Platform Chemical Production

Where the racemic mixture is procured for high-yield, base-catalyzed elimination to trans,trans-muconic acid, providing a direct chemical route that bypasses complex fermentation or harsh oxidation of standard adipic acid [1].

Neuroactive Pharmaceutical Scaffolds

Where the pure meso-form is required to synthesize C2-symmetric 2,5-diazabicyclo[2.2.1]heptane derivatives, achieving picomolar affinity for nicotinic acetylcholine receptors that alternative bridged scaffolds cannot reach [2].

Radiographic Contrast Agent Manufacturing

Where the compound serves as an efficient acyclic precursor for one-step double nucleophilic cyclization, forming the functionalized heterocyclic cores of water-soluble radiopaque agents[3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3479-85-4

Dates

Last modified: 08-15-2023

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